5-Iodo-8-methylquinolin-3-amine
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Overview
Description
5-Iodo-8-methylquinolin-3-amine is a quinoline derivative with significant potential in various fields of scientific research. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of an iodine atom at the 5th position and a methyl group at the 8th position of the quinoline ring, along with an amine group at the 3rd position, offers unique properties that make it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-8-methylquinolin-3-amine can be achieved through various synthetic routes. One common method involves the iodination of 8-methylquinolin-3-amine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the 5th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
5-Iodo-8-methylquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 5-Iodo-8-methylquinolin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, disrupting biological pathways and leading to therapeutic effects. The iodine atom and the amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
8-Methylquinolin-3-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Chloro-8-methylquinolin-3-amine: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical properties and applications.
5-Bromo-8-methylquinolin-3-amine: Contains a bromine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness: 5-Iodo-8-methylquinolin-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms.
Properties
Molecular Formula |
C10H9IN2 |
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Molecular Weight |
284.10 g/mol |
IUPAC Name |
5-iodo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8/h2-5H,12H2,1H3 |
InChI Key |
CDSCPJMMIDGBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)I)C=C(C=N2)N |
Origin of Product |
United States |
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